An In-Depth Technical Guide to 2-Chloro-N,N-dimethylpyrimidin-5-amine: Properties, Synthesis, and Reactivity
An In-Depth Technical Guide to 2-Chloro-N,N-dimethylpyrimidin-5-amine: Properties, Synthesis, and Reactivity
Abstract
This technical guide provides a comprehensive overview of 2-chloro-N,N-dimethylpyrimidin-5-amine (CAS No. 62802-43-1), a key heterocyclic building block in contemporary medicinal chemistry and drug discovery. This document delves into the core chemical properties, outlines a plausible synthetic pathway, and explores the characteristic reactivity of this compound. The guide is intended for researchers, chemists, and drug development professionals who require a deep technical understanding of this versatile intermediate for the synthesis of complex molecular architectures.
Introduction and Core Structure
2-Chloro-N,N-dimethylpyrimidin-5-amine belongs to the pyrimidine class of heterocycles, a scaffold of immense importance in pharmaceutical sciences. The pyrimidine ring is a fundamental component of nucleobases and is present in numerous approved drugs. The subject molecule is strategically functionalized with three key features that dictate its utility:
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A 2-Chloro Substituent: This halogen atom serves as an excellent leaving group, activating the C2 position for nucleophilic aromatic substitution (SNAr) and rendering it amenable to palladium-catalyzed cross-coupling reactions.
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A 5-Dimethylamino Group: This electron-donating group modulates the electronic properties of the pyrimidine ring, influencing its reactivity and the properties of downstream compounds.
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An Electron-Deficient Pyrimidine Core: The inherent electron-deficient nature of the pyrimidine ring facilitates reactions that are often challenging with electron-rich aromatic systems.
These features make 2-chloro-N,N-dimethylpyrimidin-5-amine a valuable intermediate for introducing the 5-(dimethylamino)pyrimidin-2-yl moiety into target molecules, a common motif in kinase inhibitors and other biologically active agents.
Diagram 1: Chemical Structure of 2-Chloro-N,N-dimethylpyrimidin-5-amine
A 2D representation of the title compound.
Physicochemical and Spectroscopic Properties
A summary of the key physicochemical properties is essential for handling, reaction setup, and purification. While extensive experimental data is not publicly available, predicted properties provide a reliable baseline for laboratory work.
| Property | Value | Source |
| CAS Number | 62802-43-1 | [1][2] |
| Molecular Formula | C₆H₈ClN₃ | [1] |
| Molecular Weight | 157.60 g/mol | [1] |
| Appearance | Off-white to yellow solid | [3] |
| Predicted Boiling Point | 283.5 ± 13.0 °C | [3] |
| Predicted Density | 1.252 ± 0.06 g/cm³ | [3] |
| Predicted pKa | 0.07 ± 0.22 | [3] |
| Storage Conditions | Inert atmosphere (Argon or Nitrogen), 2–8 °C, protect from light | [1] |
Expected Spectroscopic Data
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¹H NMR: The proton NMR spectrum is expected to show two distinct signals for the pyrimidine ring protons, likely appearing as singlets or narrow doublets in the aromatic region (δ 8.0-8.5 ppm). A singlet corresponding to the six protons of the two methyl groups on the amine would be observed in the upfield region (δ 2.5-3.5 ppm).
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¹³C NMR: The carbon NMR would display six signals. The carbons of the pyrimidine ring would appear in the range of δ 110-165 ppm, with the carbon bearing the chlorine (C2) being the most deshielded. The methyl carbons would produce a signal around δ 40 ppm.
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Mass Spectrometry (MS): In an electron impact (EI) or electrospray ionization (ESI) mass spectrum, the molecular ion peak (M⁺) would be observed at m/z 157. A characteristic (M+2)⁺ peak at m/z 159 with approximately one-third the intensity of the M⁺ peak would be present, confirming the presence of a single chlorine atom due to the natural isotopic abundance of ³⁵Cl and ³⁷Cl.
Synthesis Pathway
Diagram 2: Plausible Synthetic Pathway
A multi-step approach to the target molecule.
Representative Synthetic Protocol
This protocol is a conceptual representation based on the synthesis of related 2-chloro-5-aminopyrimidines.[4] It must be optimized for this specific target molecule.
Step 1: Chlorination of a 5-Nitropyrimidine Precursor
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Objective: To introduce chlorine atoms that can be selectively manipulated.
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Procedure: a. To a flask equipped with a reflux condenser and under an inert atmosphere, charge 5-nitrouracil (1.0 equiv). b. Add phosphorus oxychloride (POCl₃, 5-10 equiv) and a catalytic amount of an organic base such as N,N-dimethylaniline. c. Heat the mixture to reflux (approx. 105-110 °C) for 2-6 hours, monitoring the reaction by TLC or LC-MS. d. After completion, cool the reaction mixture and carefully quench by pouring it onto crushed ice. e. Extract the aqueous mixture with an organic solvent (e.g., dichloromethane or ethyl acetate). f. Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield crude 2,4-dichloro-5-nitropyrimidine.
Step 2: Selective Amination with Dimethylamine
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Rationale: The C4 position of 2,4-dichloropyrimidines is generally more reactive towards nucleophilic substitution than the C2 position. This regioselectivity allows for the selective introduction of the dimethylamino group.
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Procedure: a. Dissolve the crude 2,4-dichloro-5-nitropyrimidine (1.0 equiv) in a suitable solvent like ethanol or isopropanol. b. Cool the solution to 0 °C in an ice bath. c. Add a solution of dimethylamine (2.0-2.2 equiv, e.g., 40% in water) dropwise, maintaining the temperature below 10 °C. d. Allow the reaction to warm to room temperature and stir until the starting material is consumed (monitor by TLC/LC-MS). e. Remove the solvent under reduced pressure and partition the residue between water and ethyl acetate. f. Collect the organic layer, dry, and concentrate to yield the aminated intermediate.
Step 3: Reduction of the Nitro Group
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Objective: To convert the nitro group to the target primary amine.
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Procedure: a. Dissolve the nitro-intermediate in a solvent mixture (e.g., ethanol/water). b. Add a reducing agent such as zinc dust or iron powder, followed by an acid like acetic acid or ammonium chloride to facilitate the reduction. c. Heat the mixture (e.g., to 60-80 °C) and stir vigorously for several hours. d. Upon completion, filter the hot reaction mixture through a pad of celite to remove the metal residues. e. Neutralize the filtrate and extract the product with an organic solvent. f. Purify the crude product by column chromatography to yield the final compound, 2-chloro-N,N-dimethylpyrimidin-5-amine.
Chemical Reactivity and Synthetic Applications
The synthetic utility of 2-chloro-N,N-dimethylpyrimidin-5-amine stems primarily from the reactivity of the C2-Cl bond. The pyrimidine ring is highly electron-deficient, making it exceptionally susceptible to two major classes of reactions.
Nucleophilic Aromatic Substitution (SNAr)
The C2 position is highly activated towards attack by nucleophiles. 2-Chloropyrimidines are estimated to be 10¹⁴–10¹⁶ times more reactive than chlorobenzene in SNAr reactions.[5] This high reactivity allows for facile displacement of the chloride with a wide range of nucleophiles, often without the need for metal catalysis.
Diagram 3: SNAr Reaction Workflow
General workflow for SNAr amination.
Representative SNAr Amination Protocol:
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Setup: To a reaction vial, add 2-chloro-N,N-dimethylpyrimidin-5-amine (1.0 equiv), the desired amine nucleophile (1.1-1.5 equiv), and a non-nucleophilic base such as potassium carbonate (K₂CO₃) or diisopropylethylamine (DIPEA) (2.0 equiv).
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Solvent: Add a suitable polar aprotic solvent like dioxane, DMF, or NMP.
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Reaction: Seal the vial and heat the mixture to 80-120 °C. The use of microwave irradiation can significantly reduce reaction times.[5]
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Monitoring: Track the disappearance of the starting material by LC-MS.
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Work-up: Upon completion, cool the reaction, dilute with water, and extract the product with ethyl acetate.
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Purification: Wash the organic layer with brine, dry over sodium sulfate, and concentrate. Purify the residue via silica gel chromatography.
Palladium-Catalyzed Cross-Coupling Reactions
Despite the high reactivity in SNAr, palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura coupling are also highly effective and offer an alternative route to C-C bond formation at the C2 position. The electron-deficient nature of the pyrimidine ring facilitates the oxidative addition of palladium(0) to the C-Cl bond, a step that is often difficult with other aryl chlorides.[6]
Diagram 4: Suzuki-Miyaura Coupling Catalytic Cycle
Key steps in the Suzuki-Miyaura reaction.
Representative Suzuki-Miyaura Coupling Protocol:
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Setup: In a Schlenk flask under an inert atmosphere, combine 2-chloro-N,N-dimethylpyrimidin-5-amine (1.0 equiv), the aryl or heteroaryl boronic acid (1.2-1.5 equiv), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., K₂CO₃ or K₃PO₄, 2-3 equiv).[4]
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Solvent: Add a degassed solvent system, typically a mixture like 1,4-dioxane/water or toluene/ethanol.
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Reaction: Heat the mixture to reflux (80-110 °C) with vigorous stirring for 2-24 hours.
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Monitoring: Monitor the reaction progress by TLC or LC-MS.
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Work-up: After cooling, dilute the mixture with water and extract with an organic solvent.
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Purification: Wash the organic phase, dry, and concentrate. Purify the product by column chromatography or recrystallization.
Conclusion
2-Chloro-N,N-dimethylpyrimidin-5-amine is a high-value synthetic intermediate, prized for its predictable and versatile reactivity. Its activated C2-chloro group provides a reliable handle for introducing the substituted pyrimidine core into complex molecules via both nucleophilic substitution and palladium-catalyzed cross-coupling reactions. The insights and protocols provided in this guide serve as a foundational resource for scientists leveraging this building block to accelerate research and development in the pharmaceutical and agrochemical industries.
References
- CN101219997B. (2010). Synthesis of 2-chlorine-5- amido pyrimidine.
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Bagley, M. C., et al. (2014). Amination of Heteroaryl Chlorides: Palladium Catalysis or SNAr in Green Solvents? ChemistryOpen. [Link]
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Kappe, C. O., et al. (2021). Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids. MDPI. [Link]
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Soderquist, J. A., et al. (2001). Arylation of Halogenated Pyrimidines via a Suzuki Coupling Reaction. ACS Publications. [Link]
Sources
- 1. lab-chemicals.com [lab-chemicals.com]
- 2. 2-CHLORO-N,N-DIMETHYLPYRIMIDIN-5-AMINE | 62802-43-1 [chemicalbook.com]
- 3. 2-CHLORO-N,N-DIMETHYLPYRIMIDIN-5-AMINE CAS#: 62802-43-1 [amp.chemicalbook.com]
- 4. CN101219997B - Synthesis of 2-chlorine-5- amido pyrimidine - Google Patents [patents.google.com]
- 5. US4742060A - Heterocyclic compounds - Google Patents [patents.google.com]
- 6. 2-chloro-N,5-dimethylpyrimidin-4-amine 95% | CAS: 56864-96-1 | AChemBlock [achemblock.com]

